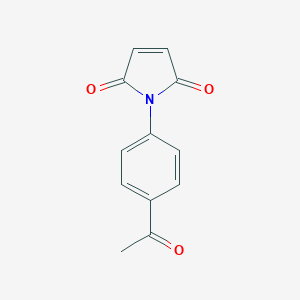

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione

Description

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted with a 4-acetylphenyl group at the N(1) position. Maleimides are renowned for their electrophilic reactivity, particularly toward thiol groups, making them valuable in bioconjugation, polymer chemistry, and drug design . The acetyl group introduces electron-withdrawing effects, which may enhance stability and modulate interactions in biological systems. While its specific applications are under investigation, its structural analogs have demonstrated diverse bioactivities, including antitumor, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

1-(4-acetylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(13)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGBKWSEHGAUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148462 | |

| Record name | 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-85-5 | |

| Record name | N-(4-Acetylphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1082-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Acetylphenyl)maleimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPX4Y26HKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Protocol

-

Reactants :

-

Maleic anhydride (9.7 g, 0.1 mol)

-

4-Aminoacetophenone (13.5 g, 0.1 mol)

-

Diethyl ether (solvent)

-

-

Procedure :

A solution of maleic anhydride and 4-aminoacetophenone in diethyl ether is stirred at room temperature for 2 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is filtered, washed with water, and dried to yield a light yellow solid. -

Key Parameters :

Parameter Detail Reaction Time 2 hours Temperature Room temperature (25°C) Yield 90% Melting Point 164°C Purity Monitoring TLC (hexane/ethyl acetate)

This method is favored for its simplicity and reproducibility, making it suitable for laboratory-scale synthesis. The product is characterized by IR spectroscopy, which shows distinct absorption bands at 1704 cm⁻¹ (C=O stretching) and 1662 cm⁻¹ (maleimide ring).

Characterization and Analytical Data

The structural identity of this compound is confirmed through spectroscopic analysis:

| Technique | Data |

|---|---|

| IR (KBr) | 1704 cm⁻¹ (C=O), 1662 cm⁻¹ (maleimide ring), 1604 cm⁻¹ (C=C) |

| ¹H NMR (DMSO-d₆) | δ 7.23 (2H, s, pyrrole-H), 7.58–8.30 (m, Ar-H) |

| Mass Spectrometry | m/z 303 (M+1) |

These data align with the expected structure, ensuring the reliability of the synthesis.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Time | Advantages |

|---|---|---|---|---|

| Conventional | Diethyl ether, room temperature | 90% | 2 hrs | High yield, simple setup |

| Acidic (Analogous) | Acetic acid, H₂SO₄, 60°C | N/A | 45 min | Faster, but corrosive reagents |

The conventional method remains the gold standard due to its efficiency and minimal safety risks.

Chemical Reactions Analysis

Claisen-Schmidt Condensation with Substituted Benzaldehydes

The compound undergoes Claisen-Schmidt condensation with substituted benzaldehydes (4a–f ) to yield 1-[4-(3-substituted-acryloyl)-phenyl]-pyrrole-2,5-diones (5a–f ) .

Reaction Conditions and Yields

| Entry | Aldehyde Substituent | Method | Time | Yield (%) | MP (°C) |

|---|---|---|---|---|---|

| 5a | Phenyl | Microwave | 3 min | 84 | 197–199 |

| 5a | Phenyl | Conventional | 8 hr | 62 | 197–199 |

| 5b | 4-Methylphenyl | Microwave | 4 min | 86 | 178–180 |

| 5c | 4-Methoxyphenyl | Microwave | 3 min | 90 | 165–167 |

| 5d | 4-Chlorophenyl | Microwave | 5 min | 84 | 176–178 |

| 5e | 4-Nitrophenyl | Microwave | 4 min | 80 | 200–202 |

-

Microwave advantages : Reduced reaction time (3–5 min vs. 7–8 hr) and higher yields (80–90% vs. 58–68%) .

-

Spectral validation :

Functionalization via Chlorination

Reacting 3 with 3,4-dichlorofuran-2,5-dione in acetic acid introduces chlorine atoms at positions 3 and 4 of the pyrrole-dione ring, yielding 3,4-dichloro-1-(4-acetylphenyl)-1H-pyrrole-2,5-dione .

Key Observations

Comparative Analysis of Reaction Pathways

The reactivity of 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione is influenced by:

-

Steric and electronic effects : Substituents on the phenyl ring modulate reaction rates and product stability.

-

Solvent and temperature : Microwave irradiation enhances reaction efficiency versus conventional heating .

Critical Spectral Data

| Compound | IR (C=O, cm⁻¹) | ¹H NMR (Key Peaks) |

|---|---|---|

| 3 | 1704, 1662 | δ 7.23 (pyrrole-H), 7.58–8.30 (Ar-H) |

| 5a | 1704, 1604 | δ 7.78–8.02 (E-olefinic, J = 16 Hz) |

| 5c | 1725, 1668 | δ 7.50–8.26 (Ar-H), 7.73–7.95 (E-olefinic) |

Scientific Research Applications

Scientific Research Applications

- Cross-Linking Agent in Bioconjugation

- Fluorescent Probes

- Polymer Chemistry

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Cross-Linking Agent | Used for reversible conjugation of thiol-containing compounds |

| Fluorescent Probes | Employed in biological imaging |

| Polymer Chemistry | Acts as a monomer for synthesizing polyfunctional materials |

| Thermal Stability | Enhances thermal properties of polymers |

Case Study 1: Bioconjugation Techniques

A study demonstrated the effectiveness of this compound in bioconjugation techniques where it was used to create stable conjugates with various proteins. The resulting bioconjugates exhibited improved stability and bioactivity, making them suitable for therapeutic applications.

Case Study 2: Development of Fluorescent Probes

In another research project, scientists synthesized a series of fluorescent probes based on this compound. These probes were tested in live-cell imaging experiments, showing significant promise due to their high sensitivity and specificity in targeting cellular structures.

Mechanism of Action

The mechanism of action of 1-(4-acetylphenyl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets and pathways. The compound’s bioactivities are attributed to its ability to bind to specific receptors and enzymes, thereby modulating their functions . detailed molecular targets and pathways are not extensively documented.

Comparison with Similar Compounds

Structural and Electronic Variations

Substituents on the pyrrole-2,5-dione ring and N(1)-aryl group significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrrole-2,5-dione Derivatives

Physicochemical Properties

- Solubility : Methoxy and hydroxyphenyl derivatives () exhibit improved aqueous solubility due to polar substituents. The acetylphenyl derivative’s moderate hydrophobicity may balance solubility and membrane permeability .

- Stability : Electron-withdrawing groups (e.g., acetyl, fluorine) enhance stability against nucleophilic attack, whereas electron-donating groups (e.g., methoxy) may accelerate degradation .

Biological Activity

1-(4-Acetylphenyl)-1H-pyrrole-2,5-dione, a compound belonging to the pyrrole-2,5-dione family, has garnered attention due to its notable biological activities, particularly in the fields of cancer therapy and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound features a pyrrole ring with an acetylphenyl substituent. This unique structure contributes to its diverse biological activities, including antiproliferative and anti-inflammatory properties.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative properties against various cancer cell lines. Notably, it has shown efficacy against human liver cancer cells (HepG-2), suggesting potential applications in cancer therapy.

Table 1: Antiproliferative Effects on Cancer Cell Lines

The mechanism by which this compound exerts its antiproliferative effects is believed to involve interactions with specific cellular proteins. Binding affinity studies have indicated that the compound may inhibit key signaling pathways involved in cell growth and proliferation. This suggests that it could serve as a lead compound for the development of new anticancer drugs.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also demonstrates anti-inflammatory activity . Studies have shown that it can reduce inflammation markers in vitro, indicating its potential for treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

Toxicity Profile

Toxicity assessments reveal that while this compound exhibits low toxicity at therapeutic concentrations, higher doses may lead to cytotoxic effects in certain cell types. For instance, at concentrations above 100 µg/mL, significant reductions in cell viability were observed in peripheral blood mononuclear cells (PBMCs) .

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound:

- Cancer Cell Study : A study involving HepG-2 cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Inflammation Model : In a lipopolysaccharide-induced inflammation model, the compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at concentrations of 50 µg/mL and above .

- Molecular Docking Studies : Computational studies have indicated that the compound binds effectively to ATP-binding sites of growth factor receptors like EGFR and VEGFR2, suggesting mechanisms for its anti-cancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.